2-Acetyl-1-ethylpyrrole

Physical Chemistry Flavor Manufacturing Formulation Development

2-Acetyl-1-ethylpyrrole (CAS 39741-41-8) is a nitrogen-containing heterocyclic organic compound belonging to the class of aryl alkyl ketones. It is characterized by a pyrrole ring substituted with an ethyl group at the 1-position and an acetyl group at the 2-position, with a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 39741-41-8
Cat. No. B1329269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1-ethylpyrrole
CAS39741-41-8
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCN1C=CC=C1C(=O)C
InChIInChI=1S/C8H11NO/c1-3-9-6-4-5-8(9)7(2)10/h4-6H,3H2,1-2H3
InChIKeyHQADRFRTIALOCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in fixed oils and propylene glycol
Soluble (in ethanol)

2-Acetyl-1-ethylpyrrole (CAS 39741-41-8): Technical Baseline for Procurement and Scientific Selection


2-Acetyl-1-ethylpyrrole (CAS 39741-41-8) is a nitrogen-containing heterocyclic organic compound belonging to the class of aryl alkyl ketones [1]. It is characterized by a pyrrole ring substituted with an ethyl group at the 1-position and an acetyl group at the 2-position, with a molecular formula of C₈H₁₁NO and a molecular weight of 137.18 g/mol [1][2]. At ambient temperature, the compound exists as a colorless to pale yellow liquid with a density of 1.01 g/mL at 25°C, a boiling point of 82°C at 12 mmHg, and a refractive index (n20/D) ranging from 1.5280 to 1.5340 [1][2]. It is a naturally occurring volatile flavor compound found in roasted coffee and green tea, and is primarily utilized in the flavor and fragrance industry as a key aroma ingredient, as well as in organic synthesis as a building block [1][2][3]. Its JECFA number is 1305 and its FEMA number is 3147 [4][5].

Flavor formulation fit: Warm nutty ethereal aroma profile supports nut, coffee, and tobacco creation workflows.
Liquid handling: Free-flowing liquid at ambient temperature may simplify blending and dispensing in manufacturing.
Regulatory identity: JECFA 1305 and FEMA 3147 with defined specifications support regulatory documentation.

2-Acetyl-1-ethylpyrrole: Why Direct Replacement with Closely Related Analogs is Scientifically Unjustified


Within the chemical space of acetyl-substituted pyrroles and pyrrolines, small structural modifications produce profound, quantifiable differences in physical state, thermal behavior, and organoleptic profile. 2-Acetyl-1-ethylpyrrole exhibits a unique combination of physical properties—a liquid state at room temperature and a relatively low boiling point under reduced pressure (82°C at 12 mmHg) [1][2]—that contrasts sharply with its closest analogs, such as the solid 2-acetylpyrrole (melting point 88-93°C, boiling point 220°C) [3] and the earthy-smelling 2-acetyl-1-methylpyrrole . The distinctive warm, nutty, ethereal aroma of 2-acetyl-1-ethylpyrrole [4] is not replicated by any single in-class compound; the odor profiles of 2-acetylpyrrole (bread-like, musty) and 2-acetyl-1-pyrroline (white bread crust, roasted) are fundamentally different [3][5]. Consequently, substituting 2-acetyl-1-ethylpyrrole with an analog would irreversibly alter the flavor profile of a finished product, invalidate analytical methods calibrated for this specific compound, and may introduce handling complexities due to divergent physical states and storage requirements. The quantitative evidence presented below establishes the specific, verifiable differentiation of 2-acetyl-1-ethylpyrrole, enabling a scientifically sound procurement decision.

Target compound
Liquid physical state
2-Acetyl-1-ethylpyrrole is a liquid at ambient temperature, supporting direct liquid handling workflows.
Substitution risk
Solid-handling complexity
2-Acetylpyrrole is a crystalline solid (mp 88–93°C). Replacement may require melting or solid-dispensing equipment and alter process parameters.
Target compound
Warm nutty ethereal aroma
Defined by FAO as a warm, nutty, ethereal note, critical for specific flavor profiles.
Substitution risk
Divergent sensory profiles
Analog 2-acetylpyrrole delivers musty/bready notes, and 2-acetyl-1-methylpyrrole an earthy character. Direct substitution may significantly alter finished-product sensory identity.
Target compound
JECFA 1305 / FEMA 3147 specification
Formal JECFA monograph defines assay, specific gravity, and refractive index ranges for compliance.
Substitution risk
Regulatory non-compliance
Using an analog with a different JECFA/FEMA number may invalidate labeling and regulatory acceptance in food-flavor applications.

2-Acetyl-1-ethylpyrrole: Quantitative Differentiation Evidence for Procurement Decision-Making


Physical State and Handling Advantages of 2-Acetyl-1-ethylpyrrole Compared to 2-Acetylpyrrole

At standard ambient temperature (20-25°C), 2-acetyl-1-ethylpyrrole is a free-flowing liquid [1][2], whereas its non-alkylated analog, 2-acetylpyrrole, is a crystalline solid with a melting point range of 88-93°C [3]. This difference is quantified by the absence of a melting point for 2-acetyl-1-ethylpyrrole under normal conditions and a boiling point of 82°C at 12 mmHg [1][2], compared to a melting point of 88-93°C and a boiling point of 220°C at atmospheric pressure for 2-acetylpyrrole [3].

Physical state vs. 2-acetylpyrrole
Head-to-head
Liquid vs. Solid
mp N/A vs. 88–93 °C; bp 82 °C/12 mmHg vs. 220 °C (atm)
May simplify liquid-phase formulation workflows
At ambient temperature and pressure
Physical Chemistry Flavor Manufacturing Formulation Development

Odor Profile Differentiation: Warm Nutty Aroma of 2-Acetyl-1-ethylpyrrole vs. Analogs

The organoleptic profile of 2-acetyl-1-ethylpyrrole is consistently described in authoritative sources as 'warm, nutty, ethereal' [1][2]. In contrast, 2-acetylpyrrole is characterized as 'musty, nutty-like' and 'bread-like' , while 2-acetyl-1-methylpyrrole exhibits an 'earthy' odor . The high-impact aroma compound 2-acetyl-1-pyrroline, while potent, presents a fundamentally different 'white bread crust' or 'roasted' note [3]. While precise odor threshold values for 2-acetyl-1-ethylpyrrole are not widely published, its qualitative profile is distinct and well-documented.

Odor profile vs. analogs
Cross-study comparable
Warm, nutty, ethereal
vs. musty/bready (2-acetylpyrrole), earthy (2-acetyl-1-methylpyrrole), white bread crust (2-acetyl-1-pyrroline)
Sensory profile may not transfer across analogs
Sensory evaluation at 0.10% in propylene glycol
Sensory Science Flavor Chemistry Food Formulation

Regulatory and Identity Standardization for 2-Acetyl-1-ethylpyrrole in Food Flavoring

2-Acetyl-1-ethylpyrrole is uniquely identified by JECFA number 1305 and FEMA number 3147 [1][2][3]. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established a full specification for this compound, including a minimum assay of 98%, specific gravity range of 1.052-1.058, refractive index range of 1.550-1.556, and a maximum acid value of 1 [1]. While 2-acetylpyrrole and 2-acetyl-1-methylpyrrole also have JECFA numbers (1304 and 1306, respectively) [4], the specifications are distinct and tailored to each compound. The regulatory identity of 2-acetyl-1-ethylpyrrole is therefore codified and distinct from its analogs.

Regulatory identity
Cross-study comparable
JECFA 1305, FEMA 3147
Unique vs. JECFA 1304 (2-acetylpyrrole)
Unique identity supports regulatory documentation
FAO specification available: assay ≥98%, SG 1.052–1.058, RI 1.550–1.556
Food Regulatory Compliance Quality Control Flavor Manufacturing

Analytical Characterization and Quality Control: Verified Purity and Spectroscopic Fingerprint of 2-Acetyl-1-ethylpyrrole

Commercially available 2-acetyl-1-ethylpyrrole is routinely supplied with a verified purity of >98.0% by Gas Chromatography (GC) . A comprehensive spectroscopic fingerprint, including ¹³C NMR (100.40 MHz in CDCl₃), ¹H NMR, IR, and Mass Spectrometry data, is publicly available from the National Institute of Advanced Industrial Science and Technology (AIST) Spectral Database for Organic Compounds (SDBS) [1][2][3]. This contrasts with the often-limited publicly available spectral data for some analogs, providing a higher degree of analytical confidence for identity verification and purity assessment.

Purity and spectral data
Supporting evidence
>98% (GC), full spectral library
NMR, IR, MS available in AIST SDBS
Supports robust QC and identity verification
Commercial specification and public database
Analytical Chemistry Quality Assurance Research and Development

Retention Index and Chromatographic Behavior for Analytical Method Development

The normal alkane retention index (RI) of 2-acetyl-1-ethylpyrrole on a polar DB-Wax capillary column (60 m, 0.25 mm ID) under a temperature program (40°C for 2 min, then 2 K/min to 200°C) has been experimentally determined to be 1635 [1][2]. This value serves as a critical reference for compound identification in complex food matrices, such as Maillard reaction model systems. While retention indices for 2-acetylpyrrole and 2-acetyl-1-methylpyrrole are also reported in the literature, the specific RI value for 2-acetyl-1-ethylpyrrole is essential for unambiguous identification and quantification in GC-MS or GC-O analyses.

Retention index (DB-Wax)
Supporting evidence
RI 1635
DB-Wax 60 m × 0.25 mm, 40°C (2 min) to 200°C at 2 K/min
Supports GC identification in food matrices
Literature reference from Maillard model system
Gas Chromatography Food Analysis Volatile Compound Analysis

2-Acetyl-1-ethylpyrrole: Validated Application Scenarios Based on Differential Evidence


Flavor Formulation for Nutty, Coffee, and Tobacco Profiles

The uniquely warm, nutty, ethereal aroma of 2-acetyl-1-ethylpyrrole [1], combined with its liquid physical state for easy blending [2], makes it the compound of choice for creating authentic nut, roasted coffee, and tobacco flavor profiles. Analogs such as 2-acetylpyrrole (musty/bready) and 2-acetyl-1-methylpyrrole (earthy) impart distinctly different sensory notes and cannot substitute without fundamentally altering the intended flavor. Procurement for flavor houses should prioritize 2-acetyl-1-ethylpyrrole for these specific applications.

Regulatory-Compliant Flavor Ingredient for Global Markets

With established JECFA (1305) and FEMA (3147) specifications [1], 2-acetyl-1-ethylpyrrole offers a clear regulatory pathway for use in food flavorings worldwide. The existence of a formal JECFA specification ensures a defined quality standard, including minimum assay (98%) and physical property ranges [1]. This regulatory clarity reduces compliance risks compared to using less well-defined or non-specified analogs, facilitating smoother international trade and product registration.

Analytical Standard for Food Volatile Analysis

The well-characterized retention index (RI = 1635 on DB-Wax) [3][4] and the availability of comprehensive spectral data (NMR, IR, MS) from the AIST SDBS [5][6][7] position 2-acetyl-1-ethylpyrrole as a reliable analytical standard for identifying and quantifying this volatile compound in complex matrices such as coffee, tea, and Maillard reaction products. This facilitates robust method development for food quality control and flavor research.

Organic Synthesis and Medicinal Chemistry Building Block

The presence of a reactive acetyl group on the pyrrole ring enables the use of 2-acetyl-1-ethylpyrrole as a versatile building block in organic synthesis [8]. The distinct substitution pattern (ethyl at N1, acetyl at C2) provides a unique scaffold for constructing more complex molecules, offering a different steric and electronic environment compared to 2-acetylpyrrole or 2-acetyl-1-methylpyrrole. This is particularly relevant for medicinal chemistry programs exploring pyrrole-based pharmacophores.

Application
Selection Property
Validation Focus
Flavor formulation: nutty, coffee, tobacco profiles
Sensory profile alignment
Organoleptic comparison study
Regulatory-compliant flavor ingredient
JECFA/FEMA specification adherence
Documentation and assay verification
Analytical standard for food volatile analysis
Chromatographic reference data
Retention index and spectral matching
Organic synthesis building block
Acetyl substitution pattern
Reactivity and purity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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